molecular formula C13H11Cl2NO B1388413 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine CAS No. 62811-98-7

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

Cat. No.: B1388413
CAS No.: 62811-98-7
M. Wt: 268.13 g/mol
InChI Key: HKZQPUHZXRZWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with benzyloxy, chloro, and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine typically involves the chlorination of 5-(benzyloxy)pyridine followed by the introduction of the chloromethyl group. One common method involves the following steps:

    Chlorination of 5-(benzyloxy)pyridine: This step involves the reaction of 5-(benzyloxy)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions to introduce the chloro group at the 4-position.

    Introduction of the chloromethyl group: The chlorinated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogenated pyridine derivatives.

Scientific Research Applications

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol: This compound has a hydroxyl group instead of a chloro group at the 4-position.

    5-(Benzyloxy)-4-chloro-2-methylpyridine: This compound has a methyl group instead of a chloromethyl group at the 2-position.

Uniqueness

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate for the synthesis of various functionalized pyridine derivatives.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-7-11-6-12(15)13(8-16-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQPUHZXRZWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670612
Record name 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62811-98-7
Record name 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Reactant of Route 2
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Reactant of Route 4
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Reactant of Route 6
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.